2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione
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Overview
Description
2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a tetrahydroimidazo ring fused to a pyridine ring, with a 3-methylphenyl group attached
Preparation Methods
The synthesis of 2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate diamines with ketene aminals or other electron-deficient reagents. This reaction typically requires reflux conditions in ethanol or other suitable solvents . Another approach involves the use of multicomponent reactions, which offer a high atom economy and operational simplicity . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of drugs with anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: It has been used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the attached substituents.
Pyrido[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to a pyridine ring and exhibit different biological activities.
Tetrahydroimidazo[1,2-a]pyrimidines: These derivatives have been studied for their pharmacological properties and are structurally related to the target compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
CAS No. |
60725-65-7 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-(3-methylphenyl)-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-11(9-10)16-13(17)12-7-2-3-8-15(12)14(16)18/h4-6,9,12H,2-3,7-8H2,1H3 |
InChI Key |
YHVRUCZULHGETG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3CCCCN3C2=O |
Origin of Product |
United States |
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